- A novel tert-butoxycarbonylation reagent: 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), Tetrahedron, 2006, 62(50), 11599-11607
Cas no 95932-39-1 (4-aminophenyl tert-butyl carbonate)
95932-39-1 structure
Product Name:4-aminophenyl tert-butyl carbonate
CAS-Nr.:95932-39-1
MF:C11H15NO3
MW:209.241703271866
CID:751626
Update Time:2025-05-20
4-aminophenyl tert-butyl carbonate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Carbonic acid, 4-aminophenyl 1,1-dimethylethyl ester
- (4-aminophenyl) tert-butyl carbonate
- 4-Aminophenyl 1,1-dimethylethyl carbonate (ACI)
- p-[(tert-Butoxycarbonyl)oxy]aniline
- 4-aminophenyl tert-butyl carbonate
-
- Inchi: 1S/C11H15NO3/c1-11(2,3)15-10(13)14-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3
- InChI-Schlüssel: CDNPVHFIIFBSNH-UHFFFAOYSA-N
- Lächelt: O=C(OC(C)(C)C)OC1C=CC(N)=CC=1
4-aminophenyl tert-butyl carbonate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | A621253-25mg |
4-aminophenyl tert-butyl carbonate |
95932-39-1 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A621253-50mg |
4-aminophenyl tert-butyl carbonate |
95932-39-1 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A621253-250mg |
4-aminophenyl tert-butyl carbonate |
95932-39-1 | 250mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-70109-0.05g |
4-aminophenyl tert-butyl carbonate |
95932-39-1 | 95.0% | 0.05g |
$53.0 | 2025-02-20 | |
| Enamine | EN300-70109-0.1g |
4-aminophenyl tert-butyl carbonate |
95932-39-1 | 95.0% | 0.1g |
$83.0 | 2025-02-20 | |
| Enamine | EN300-70109-0.25g |
4-aminophenyl tert-butyl carbonate |
95932-39-1 | 95.0% | 0.25g |
$116.0 | 2025-02-20 | |
| Enamine | EN300-70109-0.5g |
4-aminophenyl tert-butyl carbonate |
95932-39-1 | 95.0% | 0.5g |
$218.0 | 2025-02-20 | |
| Enamine | EN300-70109-1.0g |
4-aminophenyl tert-butyl carbonate |
95932-39-1 | 95.0% | 1.0g |
$314.0 | 2025-02-20 | |
| Enamine | EN300-70109-2.5g |
4-aminophenyl tert-butyl carbonate |
95932-39-1 | 95.0% | 2.5g |
$614.0 | 2025-02-20 | |
| Enamine | EN300-70109-5.0g |
4-aminophenyl tert-butyl carbonate |
95932-39-1 | 95.0% | 5.0g |
$908.0 | 2025-02-20 |
4-aminophenyl tert-butyl carbonate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Benzene ; 8 h, reflux
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water
Referenz
- Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbonate, Canadian Journal of Chemistry, 1985, 63(1), 153-62
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Benzene ; reflux
Referenz
- 2(1H)-Isoquinolinecarboxylic acid, 1-(1,1-dimethylethoxy)-1,1-dimethylethyl ester, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-2
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Benzene
Referenz
- 1-tert-Butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline: A Novel and Chemoselective tert-Butoxycarbonylation Reagent, Organic Letters, 2002, 4(4), 585-587
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 10 h, rt
1.2 Reagents: Water ; rt
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 1 d, rt
1.2 Reagents: Water ; rt
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 1 d, rt
Referenz
- Preparation of tricyclic compounds as PARP inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Benzene ; reflux
Referenz
- 2(1H)-Isoquinolinecarboxylic Acid, 1-(1,1-Dimethylethoxy)-1,1-dimethylethyl Ester, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Preparation of cephalosporin derivatives for use as antibacterial agents, European Patent Organization, , ,
4-aminophenyl tert-butyl carbonate Raw materials
- Di-tert-butyl dicarbonate
- 2(1H)-Isoquinolinecarboxylicacid, 1-(1,1-dimethylethoxy)-, 1,1-dimethylethyl ester
4-aminophenyl tert-butyl carbonate Preparation Products
4-aminophenyl tert-butyl carbonate Verwandte Literatur
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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